3-Hydroxy-2-methylpent-4-enoic acid
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Overview
Description
3-Hydroxy-2-methylpent-4-enoic acid is an organic compound with the molecular formula C6H10O3 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylpent-4-enoic acid can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2-methyl-1,3-pentadiene. This reaction proceeds as follows:
Hydroboration: 2-Methyl-1,3-pentadiene is treated with borane (BH3) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Oxo-2-methylpent-4-enoic acid.
Reduction: 3-Hydroxy-2-methylpentanol.
Substitution: 3-Chloro-2-methylpent-4-enoic acid (when using halides).
Scientific Research Applications
3-Hydroxy-2-methylpent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-pentenoic acid: Similar structure but lacks the hydroxyl group.
4-Methyl-3-pentenoic acid: Similar structure but with a different position of the double bond.
3-Hydroxy-4-methylhex-4-enoic acid: Similar structure but with an additional carbon atom.
Uniqueness
3-Hydroxy-2-methylpent-4-enoic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from its similar counterparts.
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3-hydroxy-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C6H10O3/c1-3-5(7)4(2)6(8)9/h3-5,7H,1H2,2H3,(H,8,9) |
InChI Key |
LEMWLUVPJFUNEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C=C)O)C(=O)O |
Origin of Product |
United States |
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